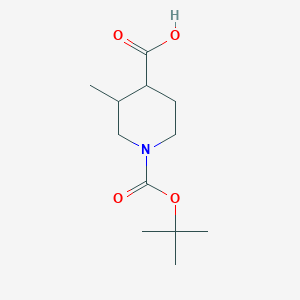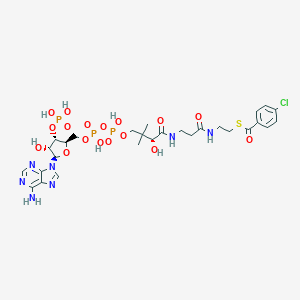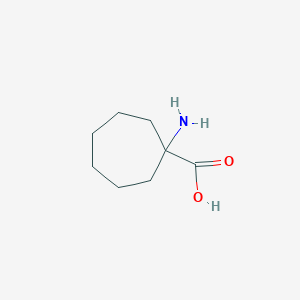
N-Boc-3-methyl-4-piperidinecarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Boc-3-methyl-4-piperidinecarboxylic acid and related compounds involves regioselective synthesis strategies. For instance, Matulevičiūtė et al. (2021) detailed the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids in their N-Boc protected ester form, utilizing piperidine-4-carboxylic acids among the precursors (Matulevičiūtė et al., 2021). Similarly, Wang Qian-y (2015) synthesized N-Boc-1,2,3,5-tetrahydro spiro[benzo[c]azepine-4,2-piperidine] using 1-Boc-piperidine-2-carboxylic acid methyl ester as a starting material, showcasing the versatility of N-Boc protected piperidine derivatives in synthesis (Wang Qian-y, 2015).
Molecular Structure Analysis
The molecular structure and electronic properties of N-Boc-Piperidine-4-Carboxylic acid have been computationally studied by Vimala et al. (2021), revealing changes in electronic properties due to polar and non-polar solvents and highlighting the compound's stabilization energy and molecular bonding interactions (Vimala et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving N-Boc protected piperidine derivatives are diverse. Sheikh et al. (2012) investigated the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, highlighting the utility of N-Boc-protected compounds in creating pharmaceutically relevant structures with quaternary stereocenters (Sheikh et al., 2012).
Physical Properties Analysis
The physical properties of N-Boc-3-methyl-4-piperidinecarboxylic acid derivatives can be inferred from studies like that of Szafran et al. (2007), which characterized 4-Piperidinecarboxylic acid hydrochloride, providing insights into the crystal structure and FTIR spectra, relevant for understanding the physical characteristics of closely related compounds (Szafran et al., 2007).
Chemical Properties Analysis
The chemical properties of N-Boc-protected piperidine derivatives have been extensively studied. For example, Johnson et al. (2002) highlighted the enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones from N-Boc-allylic and benzylic amines, demonstrating the compound's versatility in asymmetric carbon-carbon bond formations (Johnson et al., 2002).
Aplicaciones Científicas De Investigación
1. Deprotection of the N-Boc Group
- Summary of Application: The N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be selectively deprotected using oxalyl chloride in methanol .
- Methods of Application: The reactions take place under room temperature conditions for 1–4 hours .
- Results or Outcomes: This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma . The yields were up to 90% .
2. Synthesis of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
- Summary of Application: A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks .
- Methods of Application: In the first stage of the synthesis, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids were converted to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal .
- Results or Outcomes: The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .
3. Synthesis of Antibiotic Nitroxoline Derivatives
- Summary of Application: N-Boc-3-methyl-4-piperidinecarboxylic acid can be used as a reactant for the synthesis of antibiotic nitroxoline derivatives .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: These derivatives are used for cathepsin B inhibition .
4. Synthesis of Sphingosine-1-Phosphate Receptor Agonists
- Summary of Application: It can also be used in the synthesis of sphingosine-1-phosphate receptor agonists .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
5. Synthesis of RhoA Inhibitors
- Summary of Application: N-Boc-3-methyl-4-piperidinecarboxylic acid can be used in the synthesis of RhoA inhibitors, which are used for cardiovascular disease therapy .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
6. Synthesis of Alkyl Piperidine and Piperazine Hydroxamic Acids
- Summary of Application: It can also be used in the synthesis of alkyl piperidine and piperazine hydroxamic acids, which are used as HDAC inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Safety And Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQTPBWJCJGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-methyl-4-piperidinecarboxylic acid | |
CAS RN |
512822-50-3, 1414958-09-0 | |
| Record name | N-Boc-3-methyl-4-piperidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1-Boc-3-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)

![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)





